molecular formula C8H13Cl2N3O2 B15297268 ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride

ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride

Cat. No.: B15297268
M. Wt: 254.11 g/mol
InChI Key: NOHBWWRBLSVIEW-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl pyruvate with a suitable hydrazine derivative, followed by cyclization in the presence of polyphosphoric acid esters . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride is unique due to its specific combination of pyrrole and imidazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H

InChI Key

NOHBWWRBLSVIEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)CNC2.Cl.Cl

Origin of Product

United States

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